molecular formula C8H10BrFN2 B15234901 (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine

(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine

Cat. No.: B15234901
M. Wt: 233.08 g/mol
InChI Key: DNFBZWKYGBWUSR-ZETCQYMHSA-N
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Description

(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 6 positions, respectively.

    Ethane-1,2-diamine Attachment: The brominated and fluorinated phenyl ring is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the phenyl ring or the ethane-1,2-diamine moiety.

    Substitution: The bromine and fluorine substituents on the phenyl ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine
  • (1R)-1-(2-Bromo-6-chlorophenyl)ethane-1,2-diamine
  • (1R)-1-(2-Bromo-6-methylphenyl)ethane-1,2-diamine

Comparison:

  • Uniqueness: The presence of both bromine and fluorine substituents on the phenyl ring makes (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine unique compared to its analogs. This combination of substituents can influence its reactivity and biological activity.
  • Reactivity: The bromine and fluorine atoms can participate in different types of chemical reactions, offering versatility in synthetic applications.
  • Biological Activity: The specific arrangement of substituents can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1

InChI Key

DNFBZWKYGBWUSR-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@H](CN)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CN)N)F

Origin of Product

United States

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